2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2/c1-20-11-13-22(14-12-20)28-32-26-18-33(17-21-7-3-2-4-8-21)16-15-23(26)29(36)34(28)19-27(35)31-25-10-6-5-9-24(25)30/h2-14H,15-19H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDZJTOZVYKIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrido[3,4-d]pyrimidine core through a cyclization reaction. Subsequent steps involve the introduction of the benzyl, methylphenyl, and chlorophenyl groups through various substitution reactions. The final step usually involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The pyrido[3,4-d]pyrimidine core undergoes oxidation at the 4-oxo group, enabling functionalization of the fused ring system. For instance:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the ketone group to a carboxylic acid derivative. Chromium-based oxidants (e.g., CrO₃) are less selective and may degrade the fused ring system.
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Products : Formation of 4-carboxy derivatives enhances water solubility but reduces membrane permeability in biological systems .
Reduction Reactions
Reduction targets the acetamide side chain and aromatic substituents:
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Catalytic Hydrogenation : Palladium on carbon (Pd/C) in ethanol reduces the chlorophenyl group to a cyclohexyl analog under 1–3 atm H₂.
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Selective Borohydride Reduction : Sodium borohydride (NaBH₄) reduces the 4-oxo group to a hydroxyl group without affecting the benzyl or acetamide functionalities .
Substitution Reactions
The 2-(4-methylphenyl) and 7-benzyl groups participate in electrophilic aromatic substitution (EAS):
| Position | Reagent | Conditions | Product |
|---|---|---|---|
| 4-Methylphenyl | HNO₃/H₂SO₄ | 0–5°C, 2 h | Nitro derivative at para position |
| Benzyl | Cl₂/FeCl₃ | Reflux, 4 h | Chlorinated benzyl side chain |
The 2-chlorophenylacetamide moiety undergoes nucleophilic substitution with primary amines (e.g., methylamine) in DMF at 80°C, yielding secondary amides .
Cyclocondensation and Ring Expansion
The pyrido[3,4-d]pyrimidine core serves as a scaffold for synthesizing polycyclic systems:
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With Thiourea : Refluxing in ethanol forms a thiazolo[3,2-a]pyridopyrimidine via sulfur incorporation at C3 .
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With Hydrazines : Hydrazine hydrate in acetic acid generates triazolo-fused derivatives, enhancing π-stacking interactions in drug design .
Acylation and Alkylation
The acetamide nitrogen undergoes further functionalization:
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Acylation : Acetyl chloride in pyridine introduces acetyl groups, improving metabolic stability.
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Reductive Alkylation : Formaldehyde and NaBH₃CN in methanol yield N-methyl derivatives without ring opening .
Mechanistic Insights
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Oxidation Mechanism : The 4-oxo group undergoes keto-enol tautomerism, facilitating proton abstraction and subsequent oxidation.
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Substitution Selectivity : Electron-donating methyl groups on the phenyl ring direct EAS to the para position, while steric hindrance from the benzyl group limits reactivity at C7 .
Comparative Reaction Yields
| Reaction Type | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 62 | ≥95% |
| Chlorination | Cl₂/FeCl₃ | 55 | 92% |
| Reductive Alkylation | HCHO/NaBH₃CN | 78 | 98% |
Stability and Degradation
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Hydrolytic Degradation : The acetamide linkage hydrolyzes in strong acidic (HCl, 60°C) or basic (NaOH, 40°C) conditions, releasing 2-chloroaniline.
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Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming quinazoline byproducts.
Scientific Research Applications
Overview
The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-chlorophenyl)acetamide is a member of the pyrido[3,4-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities, including potential applications in medicinal chemistry as anticancer and antimicrobial agents. The unique structure of this compound contributes to its reactivity and interaction with biological systems.
Therapeutic Applications
The therapeutic potential of this compound has been explored in various studies:
Anticancer Activity
Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit significant anticancer properties. Specifically:
- Mechanism of Action : These compounds are known to inhibit key enzymes involved in cancer cell proliferation. For instance, they may target tyrosine kinases or other signaling pathways critical for tumor growth.
- Case Studies : In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens:
- Activity Spectrum : Studies have reported efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is believed to result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrido[3,4-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Impact: Thieno analogs may exhibit reduced solubility but enhanced bioavailability in hydrophobic environments.
Thieno[3,2-d]pyrimidine ()
- Example: N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide (MW: 403.5 g/mol) has a sulfur-containing core and ethyl-methylphenyl substituents.
- The ethyl group increases steric hindrance, possibly affecting binding kinetics .
Substituent Variations
Acetamide Linkage Modifications
- Target Compound : The 2-chlorophenyl acetamide group introduces electron-withdrawing effects, which may enhance stability and receptor affinity.
- Analog () : N-(2,5-Dimethylphenyl)acetamide replaces the chloro group with methyl substituents, increasing steric bulk and electron-donating effects. This could reduce electrophilic interactions but improve metabolic stability .
- Analog (): N-[4-(Diethylamino)phenyl]acetamide incorporates a diethylamino group, significantly altering solubility (basic vs. neutral pH) and enabling ionic interactions .
Aromatic Ring Substitutions
- 4-Methylphenyl vs. 4-Chlorophenyl () : Methyl groups enhance lipophilicity, while chloro groups increase electronegativity, affecting π-π stacking and binding pocket interactions .
Melting Points and Yields
- Key Trends : Chlorinated derivatives () exhibit higher melting points due to stronger intermolecular forces, while methyl-substituted analogs () may have lower thermal stability.
Bioactivity Insights
- : Compounds with similar cores cluster by bioactivity, suggesting the target compound may share modes of action with pyrido/thieno-pyrimidine analogs, such as kinase or receptor inhibition .
Biological Activity
The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-chlorophenyl)acetamide is a member of the pyrido[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : CHClNO
- Molecular Weight : 492.6 g/mol
- CAS Number : 1189718-77-1
The compound features a complex structure with multiple aromatic rings and functional groups that contribute to its biological activity. The presence of the pyrido[3,4-d]pyrimidine core is significant for its interaction with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antitumor Activity
Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit significant antitumor properties. For instance, compounds in this class have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. The compound has been evaluated for its efficacy against several cancer types, demonstrating IC values indicative of potent activity.
The mechanism by which This compound exerts its effects is believed to involve:
- Inhibition of Kinases : Similar compounds have shown activity against protein kinases such as Akt and various receptor tyrosine kinases.
- Modulation of Signaling Pathways : By interfering with signaling pathways critical for cancer cell survival and proliferation, this compound can induce apoptosis in malignant cells.
Antimicrobial Properties
Pyrido[3,4-d]pyrimidines have also been noted for their antimicrobial activity. Studies have reported that certain derivatives possess significant antibacterial and antifungal properties. The specific compound under discussion has shown promising results in preliminary assays against pathogenic bacteria and fungi.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, this compound may exhibit anti-inflammatory properties. Pyrido[3,4-d]pyrimidine derivatives have been documented to reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases.
Study 1: Antitumor Efficacy
A recent study investigated the antitumor effects of a series of pyrido[3,4-d]pyrimidine derivatives on HeLa and MCF-7 cell lines. The results indicated that the compound significantly inhibited cell growth with an IC value of 12 µM against HeLa cells. This suggests a strong potential for further development as an anticancer agent.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of pyrido[3,4-d]pyrimidines. The tested compound displayed notable activity against Staphylococcus aureus with an MIC value of 32 µg/mL. This highlights its potential role in treating bacterial infections.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
